2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzimidazole and imidazole moiety linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The starting materials often include benzimidazole and imidazole derivatives, which are reacted with piperazine under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride (NaH) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions usually involve refluxing in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzimidazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-2-phenylacetic acid hydrochloride
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 4-[(1H-Benzimidazol-2-yl)methyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of benzimidazole and imidazole moieties linked through a piperazine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c31-23(18-30-19-26-21-8-4-5-9-22(21)30)28-15-12-27(13-16-28)14-17-29-11-10-25-24(29)20-6-2-1-3-7-20/h1-11,19H,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKQPKZOBRUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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